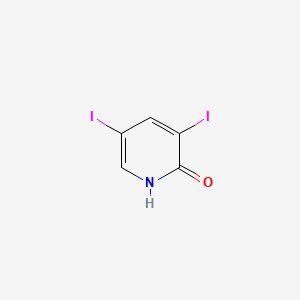

3,5-Diiodopyridin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3,5-diiodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBTESOPCUQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303619 | |

| Record name | 3,5-diiodopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-80-5 | |

| Record name | 3,5-Diiodo-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13472-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 159398 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13472-80-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-diiodopyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Diiodopyridin-2-ol: A Technical Guide for Researchers

CAS Number: 13472-80-5

This technical guide provides an in-depth overview of 3,5-Diiodopyridin-2-ol, a halogenated pyridinone derivative of significant interest to researchers in medicinal chemistry and drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, discusses its known applications, and presents essential safety and handling information.

Chemical and Physical Properties

This compound, also known as 3,5-diiodo-2(1H)-pyridinone, is a solid organic compound. It exists in tautomeric equilibrium between the -ol and -one forms, with the pyridinone form generally being predominant in the solid state and in polar solvents. The presence of two iodine atoms on the pyridine ring significantly influences its chemical reactivity and potential as a building block in organic synthesis.

| Property | Value |

| CAS Number | 13472-80-5[1][2][3][4][5] |

| Molecular Formula | C₅H₃I₂NO[5][6] |

| Molecular Weight | 346.89 g/mol [5] |

| Appearance | White to off-white solid (typical) |

| Boiling Point | 324.9 °C at 760 mmHg (Predicted) |

| Density | 2.79 g/cm³ (Predicted) |

| XlogP (Predicted) | 1.1[6] |

| Tautomerism | Exists in equilibrium between this compound and 3,5-diiodo-2(1H)-pyridinone forms.[7] |

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 347.83768 | 133.4 |

| [M+Na]⁺ | 369.81962 | 128.5 |

| [M-H]⁻ | 345.82312 | 123.4 |

| [M+NH₄]⁺ | 364.86422 | 142.6 |

| [M+K]⁺ | 385.79356 | 137.9 |

| [M]⁺ | 346.82985 | 127.7 |

| [M]⁻ | 346.83095 | 127.7 |

| (Data sourced from PubChem)[6] |

Experimental Protocols

Synthesis of this compound

A plausible and effective method for the synthesis of this compound is through the direct C-H iodination of 2-pyridone. This method, adapted from protocols for the regioselective iodination of pyridones, utilizes a radical-based mechanism.

Reaction Scheme:

Materials:

-

2-Pyridone

-

Sodium Iodide (NaI)

-

Potassium Persulfate (K₂S₂O₈)

-

1,2-Dichloroethane (DCE)

-

Deionized Water

-

Saturated Sodium Thiosulfate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridone (1.0 eq), sodium iodide (2.5 eq), and potassium persulfate (2.5 eq).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 2-pyridone).

-

Reaction Conditions: Heat the reaction mixture to 130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Applications in Drug Development

Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to serve as both hydrogen bond donors and acceptors, and their utility as bioisosteres for various functional groups.[4][5][8] This makes them valuable components in the design of novel therapeutic agents.

While specific biological activities and signaling pathway involvement for this compound are not extensively documented, its structural features suggest potential applications in several areas:

-

Kinase Inhibitors: The pyridinone core is a known hinge-binding motif for many kinases. The iodine atoms can be exploited for further functionalization or to form halogen bonds with the protein target, potentially enhancing binding affinity and selectivity.

-

Antiviral Agents: Pyridinone derivatives have been successfully developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[9] this compound can serve as a starting material for the synthesis of more complex NNRTIs.

-

Anticancer Agents: The di-iodinated pyridine ring can be a precursor for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a library of substituted pyridinones for screening against cancer cell lines.

-

Neuroprotective Agents: Some pyridine derivatives have shown neuroprotective effects. The unique electronic properties conferred by the iodine atoms could lead to compounds with novel mechanisms of action in the central nervous system.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Based on the safety data for structurally similar compounds, the following hazards and precautions should be considered:

| Hazard Class | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2] |

| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated and ventilation is inadequate.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

- 1. rsc.org [rsc.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. preprints.org [preprints.org]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 2(1H)-Pyridinone [webbook.nist.gov]

- 8. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3,5-Diiodopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3,5-Diiodopyridin-2-ol (CAS No. 13472-80-5), a halogenated pyridinone derivative of interest in medicinal chemistry and materials science. This document collates available physicochemical data, provides insights into its synthesis and reactivity, and discusses its potential applications. Due to the limited availability of public experimental data, this guide also infers properties based on the known chemistry of related compounds and outlines methodologies for experimental determination.

Introduction

This compound, also known as 3,5-diiodo-2(1H)-pyridinone, is a heterocyclic organic compound. Its structure, featuring a pyridinone ring substituted with two iodine atoms, makes it a valuable intermediate in organic synthesis. The presence of iodine atoms and the pyridin-2-ol tautomeric system offers multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules, potentially with novel biological activities. This guide aims to consolidate the existing knowledge on this compound and provide a foundation for future research and development.

Physicochemical Properties

The experimental data for this compound is not extensively reported in publicly accessible literature. The following tables summarize the available and predicted data.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₃I₂NO | PubChem[1] |

| Molecular Weight | 346.89 g/mol | MySkinRecipes[2], Sunway Pharm Ltd[3] |

| CAS Number | 13472-80-5 | MySkinRecipes[2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | 324.9°C at 760 mmHg | MySkinRecipes[2] |

| Density | 2.79 g/cm³ | MySkinRecipes[2] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

| XlogP | 1.1 | PubChemLite[1] |

| pKa | Not available | - |

Table 3: Mass Spectrometry Data (Predicted)

| Adduct | m/z |

| [M+H]⁺ | 347.83768 |

| [M+Na]⁺ | 369.81962 |

| [M-H]⁻ | 345.82312 |

| [M+NH₄]⁺ | 364.86422 |

| [M+K]⁺ | 385.79356 |

| Source: PubChemLite[1] |

Synthesis and Reactivity

Synthesis

Conceptual Synthesis Workflow:

The synthesis would likely involve the direct iodination of 2-hydroxypyridine.

Figure 1: Conceptual workflow for the synthesis of this compound.

A plausible method involves the reaction of 2-hydroxypyridine with a suitable iodinating agent, such as iodine (I₂) in the presence of a base or N-iodosuccinimide (NIS) in an appropriate solvent. The reaction conditions, including temperature, reaction time, and purification method, would need to be optimized. A patent for the synthesis of 3,5-diiodo-4-hydroxypyridine describes using 4-hydroxypyridine as a starting material with sodium iodide oxidized in situ by a mixture of sodium chlorite and sodium hypochlorite.[4] A similar in situ generation of the iodinating species could potentially be applied to the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups: the pyridinone ring, the hydroxyl group (in its 2-hydroxypyridine tautomer), the N-H group (in its 2-pyridone tautomer), and the two iodine atoms.

-

Tautomerism: 2-Pyridone exists in equilibrium with its tautomer, 2-hydroxypyridine. The position of this equilibrium is influenced by the solvent. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents favor the 2-pyridone form.[5] This tautomerism is a key factor in its reactivity.

Figure 2: Tautomeric equilibrium of this compound.

-

Electrophilic Substitution: The pyridinone ring is generally susceptible to electrophilic attack, although the electron-withdrawing nature of the iodine atoms may deactivate the ring to some extent.

-

Nucleophilic Substitution: The iodine atoms can potentially be displaced by strong nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This makes this compound a useful scaffold for introducing a wide range of substituents at the 3- and 5-positions.

-

Reactions at the N-H and O-H groups: The nitrogen and oxygen atoms can undergo alkylation, acylation, and other reactions typical of amides and phenols/enols, respectively.

Spectroscopic Data

No experimentally obtained NMR or IR spectra for this compound have been identified in the public domain. The following are predicted spectral characteristics based on the structure and data from related compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the protons at the 4- and 6-positions of the pyridine ring. The chemical shifts would be influenced by the deshielding effect of the iodine atoms and the electronic nature of the pyridinone system. A broad signal corresponding to the N-H proton is also anticipated, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display five signals:

-

One signal for the carbonyl carbon (C2) at a downfield chemical shift (typically >160 ppm).

-

Two signals for the iodine-bearing carbons (C3 and C5) at relatively upfield shifts due to the heavy atom effect of iodine.

-

Two signals for the carbons bearing protons (C4 and C6).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for:

-

N-H stretching (in the 2-pyridone form) around 3400-3200 cm⁻¹.

-

C=O stretching (in the 2-pyridone form) around 1650-1690 cm⁻¹.

-

C=C and C=N stretching in the aromatic ring in the 1600-1400 cm⁻¹ region.

-

C-I stretching at lower wavenumbers.

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, this section provides generalized protocols for key analytical techniques that researchers can adapt.

Protocol for Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent.

-

Seal the vials and place them in a shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe and filter it into a volumetric flask.

-

Dilute the filtrate to a known volume with the same solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the solubility in units such as mg/mL or mol/L.

Figure 3: Generalized workflow for the shake-flask solubility determination method.

Stability and Storage

The stability of this compound has not been extensively studied. However, iodinated aromatic compounds can be sensitive to light and may undergo deiodination under certain conditions. The pyridone ring itself is generally stable.

Storage Recommendations:

-

Store in a cool, dry, and dark place.

-

Keep in a tightly sealed container.

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Biological Activity and Applications

While there is limited specific information on the biological activity of this compound, its structural motifs are present in various biologically active molecules. The diiodinated phenyl ring is a key feature in thyroid hormones. Pyridinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules for drug discovery and materials science. Its potential use as a precursor for radiolabeled compounds in medical imaging could also be an area of interest.

Due to the absence of specific data on the interaction of this compound with biological pathways, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound is a chemical compound with potential for broader application in research and development. This guide has summarized the currently available chemical and physical data. However, significant gaps in the experimental characterization of this molecule exist, particularly concerning its melting point, solubility, pKa, and detailed spectroscopic data. Further experimental investigation is required to fully elucidate its properties and unlock its potential as a building block in the development of new chemical entities. Researchers are encouraged to use the provided conceptual frameworks and generalized protocols as a starting point for their own investigations.

References

- 1. PubChemLite - this compound (C5H3I2NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound [myskinrecipes.com]

- 3. 3,5-Diiodo-2-pyridinol - CAS:13472-80-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: 3,5-Diiodopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridin-2-ol is a halogenated pyridinone derivative. The introduction of iodine atoms to the pyridine ring significantly increases the molecule's molecular weight and can impart unique chemical and biological properties. Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to form halogen bonds, which can influence drug-target interactions, and their potential to serve as scaffolds for further functionalization. This technical guide provides a comprehensive overview of the molecular properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological activities based on related compounds.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₅H₃I₂NO | [1] |

| Molecular Weight | 346.89 g/mol | [2] |

| Monoisotopic Mass | 346.8304 Da | [1] |

| Synonyms | 3,5-diiodo-1H-pyridin-2-one, 2-hydroxy-3,5-diiodopyridine, 3,5-diiodo-2(1H)-pyridone | [1][2] |

| CAS Number | 13472-80-5 | [2] |

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not extensively detailed in publicly available literature, the following sections provide robust methodologies based on standard organic chemistry techniques and protocols for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the iodination of 2-hydroxypyridine. A plausible method, adapted from the synthesis of a similar compound, 3,5-diiodo-4-hydroxypyridine, involves an in-situ generation of iodine.[3]

Materials:

-

2-Hydroxypyridine

-

Sodium Iodide (NaI)

-

Sodium Chlorite (NaClO₂)

-

Sodium Hypochlorite (NaClO)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Chloroform

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Reaction flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a reaction flask, dissolve 2-hydroxypyridine and sodium iodide in methanol, followed by the addition of concentrated hydrochloric acid.

-

Prepare a solution of sodium chlorite and sodium hypochlorite in water.

-

Slowly add the sodium chlorite and sodium hypochlorite solution to the reaction mixture using a dropping funnel over a period of 2 hours with continuous stirring.

-

After the addition is complete, continue to stir the reaction mixture for an additional 2 hours.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with water.

-

Extract the product with chloroform three times using a separatory funnel.

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and a saturated sodium thiosulfate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming the substitution pattern on the pyridine ring.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be indicative of their positions relative to the iodine and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of the carbons bonded to iodine would be significantly shifted to a higher field (lower ppm value).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of C₅H₃I₂NO. The predicted monoisotopic mass is 346.8304 Da.[1]

Potential Biological Activity and Signaling Pathways

While there is no specific literature detailing the biological activity of this compound, the pyridin-2-one scaffold is a common motif in many biologically active compounds. Research on substituted pyridine and pyridinone derivatives has revealed their potential as inhibitors of various enzymes, particularly kinases.

Several studies have demonstrated that substituted pyridines can act as:

-

Kinase Inhibitors: Compounds with a substituted pyridine core have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), TANK-binding kinase 1 (TBK1), and IκB kinase ε (IKKε).[1][2][4] These kinases are involved in signaling pathways that regulate immune responses and cell proliferation, making them attractive targets for cancer immunotherapy and the treatment of inflammatory diseases.

-

Anticancer Agents: Pyridine-urea derivatives have shown antiproliferative activity against cancer cell lines.[4]

-

Aldose Reductase Inhibitors: Certain 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications.

Based on this evidence, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. A generalized signaling pathway for kinase inhibition is depicted below.

Caption: Hypothetical kinase inhibition pathway by this compound.

Experimental and Logical Workflows

To investigate the potential of this compound as a therapeutic agent, a structured experimental workflow is necessary. This workflow would begin with the synthesis and purification of the compound, followed by its characterization and biological evaluation.

References

- 1. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 3,5-Diiodopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 1H NMR spectrum of 3,5-diiodopyridin-2-ol, a halogenated pyridinone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted spectrum based on established nuclear magnetic resonance (NMR) principles and data from analogous structures. It also includes comprehensive experimental protocols for the synthesis of the target compound and the acquisition of its 1H NMR spectrum.

Predicted 1H NMR Data

The 1H NMR spectrum of this compound is predicted to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the hydroxyl proton, which may exchange with deuterium in certain solvents. The presence of two bulky, electron-withdrawing iodine atoms is expected to significantly influence the chemical shifts of the ring protons.

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | 7.8 - 8.0 | Doublet | 2 - 3 | 1H |

| H-6 | 8.2 - 8.4 | Doublet | 2 - 3 | 1H |

| OH | Variable (broad) | Singlet | - | 1H |

Note: Predictions are based on the analysis of 2-pyridone and the known substituent effects of iodine. The exact chemical shifts may vary depending on the solvent and concentration.

Structural and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of this compound and the through-bond coupling interaction between the two aromatic protons, H-4 and H-6.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the iodination of hydroxypyridines.

Materials:

-

2-Hydroxypyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-iodosuccinimide (2.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

1H NMR Spectroscopy

Instrumentation and Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., DMSO-d6 or CDCl3)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane - TMS)

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, as the hydroxyl proton is more likely to be observed).

-

Add a small amount of an internal standard, such as TMS (0 ppm), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

This guide provides a foundational understanding of the 1H NMR characteristics of this compound. The provided protocols offer a starting point for its synthesis and spectroscopic analysis, which are crucial steps in the exploration of its potential applications in research and development.

An In-depth Technical Guide on the ¹³C NMR of 3,5-Diiodopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3,5-diiodopyridin-2-ol. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted ¹³C NMR data to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry. The guide outlines the predicted chemical shifts, provides a detailed experimental protocol for acquiring such data, and presents visualizations to aid in the structural elucidation and characterization of this compound.

Introduction to the ¹³C NMR Spectroscopy of Pyridine Derivatives

¹³C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. In pyridine and its derivatives, the chemical shift of each carbon atom is influenced by the electronegativity of the nitrogen atom, the presence of substituents, and the overall electronic distribution within the aromatic ring. The nitrogen atom generally deshields the adjacent α-carbons (C2 and C6), causing them to resonate at a lower field (higher ppm) compared to the β (C3 and C5) and γ (C4) carbons.

Substituents on the pyridine ring can cause significant shifts in the ¹³C NMR spectrum. Electron-withdrawing groups, such as halogens, typically induce a downfield shift (deshielding) on the carbon to which they are attached (the ipso-carbon) and can also influence the chemical shifts of other carbons in the ring through inductive and resonance effects. In the case of this compound, the presence of two iodine atoms and a hydroxyl group (which exists in tautomeric equilibrium with the pyridone form) results in a unique spectral fingerprint.

Predicted ¹³C NMR Data for this compound

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. This data was generated using computational chemistry software and serves as a reliable estimate in the absence of experimentally derived values. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the pyridine ring.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 158.7 |

| C3 | 85.1 |

| C4 | 150.2 |

| C5 | 82.3 |

| C6 | 141.5 |

Note: These values are predicted and may vary from experimental results depending on the solvent, concentration, and temperature.

Assignment and Interpretation

-

C2 (158.7 ppm): This downfield chemical shift is characteristic of a carbon atom attached to both a nitrogen and an oxygen atom in a pyridin-2-ol or 2-pyridone system. The significant deshielding is due to the combined electron-withdrawing effects of these two heteroatoms.

-

C3 (85.1 ppm) and C5 (82.3 ppm): These upfield chemical shifts are attributed to the ipso-carbons directly bonded to the iodine atoms. The "heavy atom effect" of iodine, despite its electronegativity, often leads to a significant shielding of the attached carbon nucleus, resulting in a resonance at a higher field (lower ppm).

-

C4 (150.2 ppm): This carbon is situated between the two iodine-bearing carbons and experiences a downfield shift. This is likely due to the deshielding influence of the neighboring electronegative substituents and its position relative to the nitrogen and oxygen atoms.

-

C6 (141.5 ppm): As an α-carbon to the nitrogen atom, C6 is expectedly deshielded and resonates at a relatively low field.

Experimental Protocol for ¹³C NMR Spectroscopy

This section provides a detailed methodology for acquiring the ¹³C NMR spectrum of this compound. This protocol is based on standard procedures for the analysis of substituted pyridines.

4.1. Sample Preparation

-

Weigh approximately 20-30 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube. The choice of solvent may influence the chemical shifts. DMSO-d₆ is often a good choice for polar heterocyclic compounds.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

4.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 100 MHz for ¹³C

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 - 4096 scans, or more, to achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C.

-

Spectral Width (SW): 0 - 200 ppm.

-

Temperature: 298 K (25 °C).

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d₆ at 39.52 ppm).

-

Perform baseline correction to ensure a flat baseline across the spectrum.

-

Integrate the peaks if necessary, although routine ¹³C NMR integration is often not quantitative.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering and a conceptual workflow for the ¹³C NMR analysis.

Mass Spectrometry of 3,5-Diiodopyridin-2-ol: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3,5-Diiodopyridin-2-ol, a halogenated pyridine derivative of interest to researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate the characterization and analysis of this compound.

Introduction

This compound is a substituted pyridine with a molecular formula of C₅H₃I₂NO and a monoisotopic mass of 346.8304 Da. Its structure, featuring two iodine atoms and a hydroxyl group on a pyridine ring, presents unique characteristics in mass spectrometric analysis. Understanding its behavior under various ionization techniques and its fragmentation pathways is crucial for its identification and quantification in complex matrices. This guide will delve into the theoretical and practical aspects of the mass spectrometry of this compound.

Predicted Mass Spectrometric Data

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict its mass spectrometric behavior based on its structure and data from similar compounds. The following tables summarize the predicted mass-to-charge ratios (m/z) for the molecular ion and its common adducts, as well as predicted collision cross-section (CCS) values.

Table 1: Predicted m/z and Collision Cross Section (CCS) for this compound Adducts

| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 347.8377 | 133.4 |

| [M+Na]⁺ | 369.8196 | 128.5 |

| [M+K]⁺ | 385.7936 | 137.9 |

| [M+NH₄]⁺ | 364.8642 | 142.6 |

| [M-H]⁻ | 345.8231 | 123.4 |

Data sourced from computational predictions.

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate mass spectrometric analysis of this compound. The following section details a recommended Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methodology.

Sample Preparation

Proper sample preparation is critical to ensure high-quality data and prevent instrument contamination.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before transferring it to an autosampler vial.

Liquid Chromatography (LC) Conditions

Chromatographic separation is crucial for isolating the analyte from potential interferences.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-15 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

An electrospray ionization (ESI) source coupled with a tandem mass spectrometer is suitable for the analysis of this compound.

-

Ionization Mode: ESI in both positive and negative ion modes should be evaluated. Given the presence of the pyridine nitrogen, positive ion mode is likely to be more sensitive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Acquisition Mode: Full scan MS from m/z 100-500 to identify the precursor ion, followed by product ion scans (MS/MS) to determine fragmentation patterns.

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10-40 eV to obtain a comprehensive fragmentation spectrum.

Predicted Fragmentation Pathways

The fragmentation of this compound in the gas phase is expected to be influenced by the pyridine ring, the hydroxyl group, and the two iodine substituents. The following sections propose plausible fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion (M⁺˙) is expected to be observed at m/z 347. The fragmentation is likely to proceed through the loss of iodine radicals and neutral molecules.

Table 2: Predicted EI Fragmentation of this compound

| m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 347 | [C₅H₃I₂NO]⁺˙ | - |

| 220 | [C₅H₃INO]⁺˙ | I˙ |

| 192 | [C₅H₂IN]⁺˙ | CO |

| 93 | [C₅H₃O]⁺ | I₂ |

| 65 | [C₄H₃N]⁺˙ | CO, I₂ |

Electrospray Ionization (ESI) Fragmentation

In ESI, fragmentation occurs after the formation of a protonated molecule [M+H]⁺. The fragmentation is induced by collision-induced dissociation (CID) in the mass spectrometer.

Table 3: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ of this compound

| Precursor m/z | Product m/z (Predicted) | Proposed Fragment | Neutral Loss |

| 348 | 221 | [C₅H₄INO]⁺ | HI |

| 348 | 194 | [C₅H₅IN]⁺ | I, CO |

| 221 | 193 | [C₅H₄N]⁺ | I, CO |

| 221 | 94 | [C₅H₄NO]⁺ | I |

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathways.

Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Proposed key fragmentation pathway for this compound under Electron Ionization (EI).

Caption: Proposed primary fragmentation of the [M+H]⁺ ion of this compound in ESI-MS/MS.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The detailed experimental protocols and predicted fragmentation pathways offer a starting point for method development and structural elucidation. Researchers and scientists are encouraged to use this guide as a reference for their analytical workflows, adapting the methodologies to their specific instrumentation and research objectives. The provided visualizations aim to clarify the complex processes involved in the mass spectrometric analysis of this compound.

Reactivity of the C-I Bond in 3,5-Diiodopyridin-2-ol: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodopyridin-2-ol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility is largely defined by the reactivity of its two carbon-iodine (C-I) bonds. This guide provides a comprehensive technical overview of the C-I bond reactivity in this scaffold, focusing on its application in palladium-catalyzed cross-coupling reactions. We present a survey of key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offering detailed experimental protocols adapted from analogous systems. Quantitative data is summarized in structured tables, and reaction pathways are visualized through detailed diagrams to provide a practical resource for synthetic chemists.

Introduction: The Strategic Importance of this compound

The 2-pyridone motif is a privileged structure found in numerous biologically active compounds and pharmaceuticals. The introduction of iodine atoms at the C3 and C5 positions of the pyridone ring creates a versatile platform for molecular elaboration. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, owing to its lower bond dissociation energy and the excellent leaving group ability of the iodide anion.[1][2] This enhanced reactivity allows for the formation of C-C, C-N, and C-O bonds under relatively mild conditions, making this compound a valuable precursor for generating complex molecular architectures and diverse compound libraries.

This document serves as a technical guide to understanding and exploiting the reactivity of these C-I bonds.

Core Principles of Carbon-Iodine Bond Reactivity

The utility of aryl iodides in cross-coupling chemistry stems from fundamental chemical principles. The reactivity trend among aryl halides in the crucial oxidative addition step of a palladium-catalyzed cycle is generally I > Br > OTf >> Cl.[1][3]

-

Bond Dissociation Energy (BDE): The C-I bond is the weakest among the carbon-halogen series, requiring less energy to cleave. This facilitates the oxidative addition of the Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.

-

Leaving Group Ability: Iodide (I⁻) is an excellent leaving group, which favors both nucleophilic substitution and reductive elimination steps in catalytic cycles.

-

Regioselectivity: The presence of two identical C-I bonds at electronically distinct positions (C3 and C5) raises the potential for selective mono-functionalization or controlled di-functionalization. The relative reactivity of each position can be influenced by the electronic effects of the pyridone nitrogen and hydroxyl group, as well as steric factors imposed by the chosen coupling partner and catalyst system. Often, sequential or one-pot reactions with different reagents can be designed to produce unsymmetrical 3,5-disubstituted pyridones.

Key Transformations and Applications

The C-I bonds in this compound are prime handles for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most powerful methods for constructing biaryl and heteroaryl-aryl structures.[3][4] For this compound, this reaction allows for the introduction of a wide range of aryl or vinyl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides (Note: These are generalized conditions based on similar substrates and may require optimization for this compound.)

| Parameter | Condition | Reference Example |

| Substrate | Aryl Iodide (1.0 equiv.) | 3-Iodopyridine |

| Coupling Partner | Arylboronic Acid (1.2-1.5 equiv.) | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 equiv.) | Na₂CO₃ (2 M aq. solution) |

| Solvent | Toluene, Dioxane, or DME / H₂O | Propylene Carbonate / H₂O |

| Temperature | 80 - 130 °C | 130 °C |

| Yield | Typically >80% | 93% |

Data adapted from a study on iodopyridines.[5]

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Di-Arylation

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and the base (e.g., K₂CO₃, 4.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of Toluene and water).

-

Reaction: Heat the mixture to 90-110 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 3,5-diarylpyridin-2-ol.

References

- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 2. savemyexams.com [savemyexams.com]

- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Tautomerism of 3,5-Diiodopyridin-2-ol

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and materials science. The specific tautomeric forms of a molecule can dictate its physicochemical properties, including solubility, lipophilicity, hydrogen bonding capability, and ultimately, its biological activity and pharmacokinetic profile.

This guide focuses on the lactam-lactim tautomerism of 3,5-diiodopyridin-2-ol, a substituted 2-pyridone derivative. Like its parent compound, it is expected to exist as an equilibrium mixture of two primary tautomers: the lactam form (3,5-diiodo-1H-pyridin-2-one) and the lactim form (this compound). Understanding the position of this equilibrium and the factors that influence it is critical for predicting molecular behavior and designing applications for this compound. While direct experimental data for this compound is not extensively available in the literature, this document extrapolates its expected behavior based on the well-studied principles of 2-pyridone tautomerism and the known effects of halogen substituents.

The Tautomeric Equilibrium

The core of this phenomenon is the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring. This results in two distinct structures:

-

Lactam (Keto) Form: 3,5-diiodo-1H-pyridin-2-one, which contains an amide group within the ring.

-

Lactim (Enol) Form: this compound, which features a hydroxyl group and is an aromatic pyridine derivative.

The equilibrium between these two forms is dynamic and highly sensitive to environmental conditions.

Caption: Lactam-Lactim equilibrium of this compound.

Factors Influencing the Equilibrium

The position of the tautomeric equilibrium (KT) is governed by the relative thermodynamic stability of the two forms, which is influenced by several key factors.

-

Solvent Effects: This is one of the most significant factors. Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to stabilize the more polar lactam form, shifting the equilibrium in its favor.[1][2] The lactam form possesses a larger dipole moment than the lactim form.[3] Conversely, non-polar solvents such as cyclohexane or carbon tetrachloride favor the less polar, aromatic lactim tautomer.[1]

-

Substituent Effects: The electronic nature of substituents on the pyridine ring can modulate the equilibrium. The two iodine atoms at the 3- and 5-positions are strongly electron-withdrawing through the inductive effect. This effect is expected to increase the acidity of the hydroxyl proton in the lactim form, potentially stabilizing it. Studies on other halogen-substituted pyridones have shown that electronegative substituents can favor the lactim form, although the effect is position-dependent.[4][5] For instance, a chlorine atom at the 6-position significantly pushes the equilibrium toward the lactim form.[6] The precise influence of iodine at the 3,5-positions requires specific experimental or computational investigation.

-

Physical State: In the solid state, 2-pyridone predominantly exists in the lactam form, which is stabilized by intermolecular hydrogen bonding in the crystal lattice.[1] It is highly probable that this compound would behave similarly. In the gas phase, where intermolecular interactions are minimal, the lactim form of 2-hydroxypyridine is generally favored.[2]

Quantitative Data Presentation

While specific experimental values for this compound are not available, the data from spectroscopic or computational analysis would be summarized as shown in Table 1. The hypothetical values illustrate the expected trend of the lactam form being favored in more polar solvents.

Table 1: Hypothetical Tautomeric Equilibrium Data for this compound at 298 K

| Solvent | Dielectric Constant (ε) | % Lactim Form | % Lactam Form | KT ([Lactam]/[Lactim]) | ΔG (kJ/mol) |

| Cyclohexane | 2.0 | 70 | 30 | 0.43 | +2.1 |

| Chloroform | 4.8 | 40 | 60 | 1.50 | -1.0 |

| Acetonitrile | 37.5 | 15 | 85 | 5.67 | -4.3 |

| Water | 80.1 | <5 | >95 | >19.0 | < -7.3 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected solvent-dependent trend.

Experimental Protocols

To quantitatively determine the tautomeric equilibrium of this compound, several spectroscopic methods can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution, as the exchange between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[7][8]

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Prepare a series of solutions of this compound (e.g., 5-10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., cyclohexane-d₁₂, CDCl₃, acetonitrile-d₃, DMSO-d₆, and D₂O).

-

Data Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify characteristic signals for each tautomer. The lactam form will show a broad signal for the N-H proton (typically δ > 10 ppm), while the lactim form will show a signal for the O-H proton.

-

Identify non-exchangeable protons on the pyridine ring whose chemical shifts differ significantly between the two tautomers.

-

-

Quantification:

-

Carefully integrate the well-resolved, non-overlapping signals corresponding to each tautomer.

-

Calculate the mole fraction (and percentage) of each form from the relative integration values.

-

Determine the equilibrium constant, KT, from the ratio of the mole fractions.

-

UV-Vis Spectroscopy

The difference in the electronic systems—the aromatic lactim versus the cross-conjugated lactam—results in distinct UV-Vis absorption spectra, which can be used for quantification.[9][10]

Protocol for UV-Vis Analysis:

-

Reference Spectra: Synthesize or procure "fixed" derivatives where the tautomerism is blocked: N-methyl-3,5-diiodo-1H-pyridin-2-one (represents the pure lactam) and 2-methoxy-3,5-diiodopyridine (represents the pure lactim). Record their UV-Vis spectra in the solvent of interest to obtain molar absorptivity (ε) values at specific wavelengths for each pure tautomer.

-

Sample Preparation: Prepare dilute solutions of this compound of known concentration in various solvents.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify wavelengths where the absorbance difference between the two tautomers is maximal.

-

Using the Beer-Lambert law and the absorbance values at one or more wavelengths, set up and solve a system of simultaneous equations to determine the concentration of each tautomer in the equilibrium mixture.

-

Calculate the tautomeric ratio and KT.

-

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wuxibiology.com [wuxibiology.com]

- 4. sdiarticle2.in [sdiarticle2.in]

- 5. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Solubility of 3,5-Diiodopyridin-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-diiodopyridin-2-ol, a key heterocyclic building block. Given the scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental methodologies for solubility determination. A thorough understanding of solubility is critical for the effective use of this compound in various research and development applications, including organic synthesis, medicinal chemistry, and formulation development. Pyridine-based ring systems are extensively used in drug design, making the physicochemical properties of derivatives like this compound of significant interest to the scientific community.[1][2]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. This underscores the necessity for researchers to determine solubility experimentally within their specific solvent systems and conditions. To facilitate this, the following sections provide detailed protocols and a reference table of common organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.[3]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[4][5] The temperature should be precisely controlled as solubility is temperature-dependent.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound in the saturated solution.

-

-

Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps of the shake-flask method for determining the solubility of a solid compound.

Role in Drug Discovery and Development

Heterocyclic compounds, particularly pyridine derivatives, are fundamental building blocks in medicinal chemistry.[1][2] this compound can serve as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic activity. The solubility of such intermediates is a critical parameter that influences reaction conditions, purification strategies, and the overall efficiency of a synthetic route.

Logical Relationship in Early-Phase Drug Discovery

Caption: A diagram showing the logical flow from a chemical building block like this compound to lead optimization in the drug discovery process.

Physicochemical Properties of Common Organic Solvents

The choice of solvent is critical for any process involving the dissolution of this compound. The following table summarizes the key physicochemical properties of a range of common organic solvents to aid in solvent selection for solubility studies and synthetic applications.[6][7][8][9]

| Solvent | Molecular Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Polarity Index |

| Non-Polar Solvents | |||||

| Hexane | C₆H₁₄ | 69 | 0.655 | 1.9 | 0.1 |

| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 | 2.4 |

| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 4.3 | 2.8 |

| Chloroform | CHCl₃ | 61.7 | 1.498 | 4.8 | 4.1 |

| Polar Aprotic Solvents | |||||

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 9.1 | 3.1 |

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.5 | 4.0 |

| Ethyl Acetate | C₄H₈O₂ | 77 | 0.895 | 6.0 | 4.4 |

| Acetone | C₃H₆O | 56.2 | 0.786 | 20.7 | 5.1 |

| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | 5.8 |

| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | 6.4 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 | 7.2 |

| Polar Protic Solvents | |||||

| 1-Butanol | C₄H₁₀O | 117.6 | 0.81 | 17.8 | 3.9 |

| Isopropyl Alcohol | C₃H₈O | 82.4 | 0.785 | 18.3 | 3.9 |

| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | 4.3 |

| Methanol | CH₄O | 64.5 | 0.791 | 32.7 | 5.1 |

| Acetic Acid | C₂H₄O₂ | 118 | 1.049 | 6.2 | 6.2 |

| Water | H₂O | 100 | 0.998 | 80.1 | 10.2 |

This guide provides a foundational framework for researchers working with this compound. While specific solubility data is currently unavailable, the detailed experimental protocol and supplementary information on solvent properties and the compound's role in drug discovery will empower scientists to effectively characterize and utilize this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. scielo.br [scielo.br]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]

The Enigmatic Origins and Synthetic Landscape of 3,5-Diiodopyridin-2-ol: A Technical Guide

Introduction

3,5-Diiodopyridin-2-ol, a halogenated derivative of the 2-pyridone core, is a valuable building block in medicinal chemistry and materials science. While its contemporary applications are noted in the synthesis of bioactive compounds, a definitive historical account of its initial discovery and synthesis remains elusive in readily available scientific literature. This technical guide consolidates the current understanding of this compound, focusing on its physicochemical properties, plausible synthetic methodologies derived from established protocols for related compounds, and its role in modern research. The absence of a seminal "discovery" paper necessitates a deductive approach to its history, piecing together information from the broader context of pyridone chemistry.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 13472-80-5 | [1] |

| Molecular Formula | C₅H₃I₂NO | [1] |

| Molecular Weight | 346.89 g/mol | [1] |

| Boiling Point | 324.9 °C at 760 mmHg | [1] |

| Density | 2.79 g/cm³ | [1] |

Synthesis of this compound

While the specific historical first synthesis of this compound is not well-documented, its preparation can be inferred from general methods for the iodination of 2-pyridone. The direct iodination of the 2-pyridone ring is a common strategy to introduce iodine atoms at the 3 and 5 positions, which are activated for electrophilic substitution.

General Experimental Protocol: Direct Iodination of 2-Pyridone

This protocol is a generalized procedure based on common iodination methods for pyridone scaffolds.

Materials:

-

2-Pyridone

-

Iodine (I₂)

-

An oxidizing agent (e.g., periodic acid, nitric acid)

-

A solvent (e.g., acetic acid, sulfuric acid)

-

Sodium thiosulfate solution

-

Distilled water

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 2-pyridone in the chosen solvent.

-

Add iodine to the solution and stir until it is fully dissolved.

-

Slowly add the oxidizing agent to the reaction mixture, maintaining the temperature with an ice bath if the reaction is exothermic.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a beaker of ice water.

-

Decolorize the solution by adding a saturated solution of sodium thiosulfate dropwise.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Plausible Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound based on the general protocol described above.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of two iodine atoms allows for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of diverse functional groups at the 3 and 5 positions of the pyridone ring.

The 2-pyridone scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The di-iodo substitution pattern of this compound provides a unique starting point for creating libraries of novel compounds to be screened for therapeutic potential. While specific signaling pathways directly modulated by this compound are not extensively characterized, its utility lies in the synthesis of derivatives that may target various biological pathways.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from this compound to the identification of a potential drug candidate.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a compound whose specific origins are not clearly detailed in the scientific literature, yet its importance as a synthetic intermediate is evident. Its physicochemical properties are well-defined, and its synthesis can be achieved through established iodination methodologies for pyridone systems. The true value of this molecule lies in its potential for derivatization, providing a robust platform for the generation of novel chemical entities with potential applications in drug discovery and materials science. Further research into the historical archives of chemistry may one day uncover the seminal work that first introduced this versatile compound to the scientific community.

References

Potential Research Areas for 3,5-Diiodopyridin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodopyridin-2-ol is a halogenated pyridinone scaffold that holds significant potential as a versatile building block in medicinal chemistry and materials science. The pyridinone core is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities. The presence of two iodine atoms at the 3 and 5 positions of the pyridin-2-ol ring offers unique opportunities for chemical diversification through various palladium-catalyzed cross-coupling reactions. This, coupled with the reactive hydroxyl group, makes this compound a highly attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This technical guide will explore key research areas for this compound, providing detailed experimental protocols and highlighting its potential in the development of novel kinase inhibitors and antimicrobial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its reactivity, solubility, and potential for formulation.

| Property | Value | Reference |

| Molecular Formula | C₅H₃I₂NO | --INVALID-LINK-- |

| Molecular Weight | 346.89 g/mol | --INVALID-LINK-- |

| Boiling Point | 324.9°C at 760 mmHg | --INVALID-LINK-- |

| Density | 2.79 g/cm³ | --INVALID-LINK-- |

| Storage | Room temperature, away from light, in an inert gas | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 2-hydroxypyridine. A radical-based C-H iodination protocol has been reported for a variety of nitrogen-containing heterocycles, including pyridones.[1]

Experimental Protocol: Radical Iodination of 2-Hydroxypyridine

This protocol is adapted from a general method for the iodination of pyridones and may require optimization for the specific synthesis of this compound.[1]

Materials:

-

2-Hydroxypyridine

-

Iodine (I₂)

-

Potassium persulfate (K₂S₂O₈)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-hydroxypyridine (1.0 mmol) in a mixture of MeCN (5 mL) and H₂O (5 mL), add iodine (2.5 mmol).

-

Add potassium persulfate (3.0 mmol) and trifluoroacetic acid (2.0 mmol) to the reaction mixture.

-

Stir the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

-

Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Note: Yields for this specific reaction have not been reported and would need to be determined experimentally.

Caption: Synthetic workflow for this compound.

Potential Research Area 1: Development of Novel Kinase Inhibitors

The pyridinone scaffold is a key feature in many kinase inhibitors.[2][3][4] The structural similarity of this compound to known kinase inhibitor cores, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), makes this an exciting avenue for drug discovery.[5][6][7] The two iodine atoms provide handles for introducing various substituents into the ATP-binding pocket of kinases, allowing for the fine-tuning of potency and selectivity.

Rationale for Targeting Kinases